Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Complex Molecules
- A study outlined a multi-step synthesis that culminates in the creation of complex derivatives, showcasing the molecule's role in intricate chemical transformations. The process involved Wessely oxidation and intramolecular Diels–Alder reactions, leading to the synthesis of coronafacic acid, demonstrating the compound's utility in creating biologically significant molecules (Yates, Macas, Granger, & Bhamare, 1993).
Crystal and Molecular Structure Studies
- Research on the crystal and molecular structures of similar compounds has provided insights into the stability and intermolecular interactions of these molecules. Such studies are crucial for understanding the chemical and physical properties of compounds, which can have implications for their applications in materials science and drug design (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Antimicrobial and Antioxidant Studies
- The synthesis of lignan conjugates via cyclopropanation, involving derivatives of the compound, has shown significant antimicrobial and antioxidant activities. This highlights its potential in the development of new pharmaceuticals and underscores the importance of such compounds in medicinal chemistry (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Applications in Determination of Biological Markers
- The molecule has been utilized in the development of new derivatives for the determination of biological markers by mass fragmentography, demonstrating its applicability in analytical chemistry and diagnostics (Biondi & Cagnasso, 1976).
Studies on Benzopyrones
- Research into the synthesis and properties of benzopyrones has included the study of derivatives of the compound, providing insights into the chemistry of benzopyrones and their potential applications in the synthesis of pharmacologically active molecules (Barker & Ellis, 1970).
Mechanism of Action
Target of Action
Similar compounds, such as furocoumarin derivatives, have been reported to possess significant biological activity . They are often used as active photosensitizers in psoralen and UVA (PUVA) therapy .
Mode of Action
The exact mode of action of Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the compound is a flavonoid , a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Biochemical Pathways
Flavonoids, in general, are known to interact with a variety of enzymes and cell receptors, affecting numerous biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of flavonoids can vary greatly depending on their specific structure .
Result of Action
Flavonoids, in general, are known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Properties
IUPAC Name |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-24-19(22)18-16(12-6-4-5-7-14(12)23-2)17(21)13-9-8-11(20)10-15(13)25-18/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGFJUMWWJJAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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